molecular formula C10H13NO3 B184028 4-nitro-2,3,5,6-tetramethylphenol CAS No. 96251-04-6

4-nitro-2,3,5,6-tetramethylphenol

Cat. No.: B184028
CAS No.: 96251-04-6
M. Wt: 195.21 g/mol
InChI Key: SYYSFGBSQBFNSL-UHFFFAOYSA-N
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Description

4-Nitro-2,3,5,6-tetramethylphenol is a highly substituted phenolic compound characterized by a nitro group at the para position and methyl groups at the 2, 3, 5, and 6 positions of the aromatic ring. Key properties of such derivatives depend on the electronic and steric effects of substituents, which influence reactivity, stability, and applications in organic synthesis, catalysis, or antioxidant chemistry .

Properties

CAS No.

96251-04-6

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2,3,5,6-tetramethyl-4-nitrophenol

InChI

InChI=1S/C10H13NO3/c1-5-7(3)10(12)8(4)6(2)9(5)11(13)14/h12H,1-4H3

InChI Key

SYYSFGBSQBFNSL-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C(=C1[N+](=O)[O-])C)C)O)C

Canonical SMILES

CC1=C(C(=C(C(=C1[N+](=O)[O-])C)C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-nitro-2,3,5,6-tetramethylphenol can be synthesized through nitration of 2,3,5,6-tetramethylphenol. The nitration process typically involves the reaction of 2,3,5,6-tetramethylphenol with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity. The reaction mixture is usually subjected to purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-nitro-2,3,5,6-tetramethylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or sulfonating agents (SO3, H2SO4).

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

4-nitro-2,3,5,6-tetramethylphenol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phenol, 2,3,5,6-tetramethyl-4-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The compound’s methyl groups can also influence its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Effects

The following table summarizes key structural analogs and their substituent effects:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
2,3,5,6-Tetramethylphenol 2,3,5,6-Me₄ C₁₀H₁₄O 150.22 Intermediate in benzofuran synthesis , alkylphenol group in catalysis
4-Methoxy-2,3,5,6-tetramethylphenol 4-OMe, 2,3,5,6-Me₄ C₁₁H₁₆O₂ 180.24 Lower radical-trapping activity (k₇ ≈ 10% of tocopherols) due to resonance limitations
4-Bromo-2,3,5,6-tetramethylphenol 4-Br, 2,3,5,6-Me₄ C₁₀H₁₃BrO 229.11 Brominated derivative; used in organic synthesis
2,3,5,6-Tetrachloro-4-nitroanisole 4-NO₂, 2,3,5,6-Cl₄, 1-OCH₃ C₇H₃Cl₄NO₃ 315.88 Nitro and chloro substituents enhance electrophilicity; used as a pesticide intermediate

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: Methyl and methoxy groups are electron-donating, stabilizing phenolic radicals via resonance or hyperconjugation. In contrast, the nitro group in 4-nitro-2,3,5,6-tetramethylphenol is strongly electron-withdrawing, which may reduce radical stabilization and increase acidity compared to its methylated analogs .
  • Steric Effects: Tetramethyl substitution creates steric hindrance, limiting rotational freedom of substituents. This was shown in 4-methoxy-2,3,5,6-tetramethylphenol, where the methoxy group's orientation reduced radical stabilization .
Antioxidant Activity
  • Radical-Trapping Activity (RTA): Methoxy-substituted tetramethylphenols (e.g., 4-methoxy-2,3,5,6-tetramethylphenol) exhibit lower RTA than tocopherols due to suboptimal resonance overlap between the methoxy group and aromatic π-system. The nitro group in this compound likely further diminishes RTA by destabilizing the phenoxyl radical .
  • Comparison with Methylated Phenols: 2,3,5,6-Tetramethylphenol itself is less active than pentamethylphenol in scavenging peroxyl radicals, as additional methyl groups enhance delocalization and radical stabilization .

Physical Properties and Stability

  • Acidity: The nitro group in this compound increases acidity compared to methyl- or methoxy-substituted analogs. For instance, 2,3,5,6-tetramethylphenol has a pKa ~10 (typical for phenols), while nitro-substituted phenols often exhibit pKa values <8 due to enhanced stabilization of the conjugate base.
  • Thermal Stability: Methyl groups improve thermal stability, as seen in the pyrolysis of 4-methallyloxy-2,3,5,6-tetramethylphenol, which yields stable products like durohydroquinone .

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